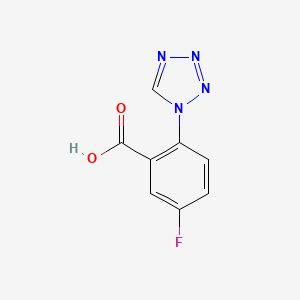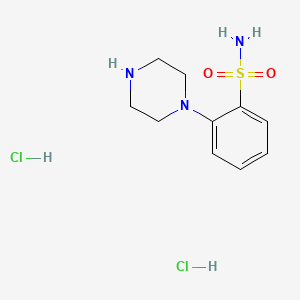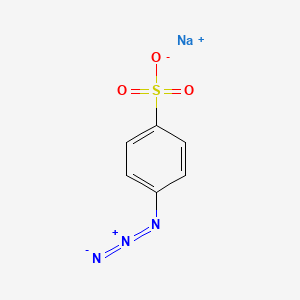![molecular formula C13H15N3 B2560606 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile CAS No. 1436151-26-6](/img/structure/B2560606.png)
3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpyridines are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted at one or more positions by a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
Methylpyridines, like the compound , can undergo various chemical reactions, including but not limited to substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound .Scientific Research Applications
- CHEMBL4922541 exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .
- The compound’s structure suggests it may interact with neural receptors. Researchers have explored its effects on neurotransmitter systems, neuroprotection, and neuroinflammation. Investigations into its potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s are ongoing .
- CHEMBL4922541 has shown anti-inflammatory activity in preclinical studies. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Researchers are keen to uncover its precise mechanisms and therapeutic potential .
- The compound’s cardiovascular effects have attracted attention. It may influence blood pressure, vascular tone, and endothelial function. Researchers explore its potential as a vasodilator or in managing hypertension and related cardiovascular disorders .
- Preliminary studies suggest that CHEMBL4922541 possesses antimicrobial properties. Researchers investigate its efficacy against bacteria, fungi, and viruses. Potential applications include novel antibiotics or antiviral agents .
- Researchers use CHEMBL4922541 as a chemical probe to study biological processes. It serves as a valuable tool in drug discovery, aiding in target identification, validation, and lead optimization. Its unique structure makes it an attractive candidate for medicinal chemistry research .
Anticancer Activity
Neurological Disorders
Anti-inflammatory Properties
Cardiovascular Applications
Antimicrobial Activity
Chemical Biology and Drug Discovery
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-3-9-16(10-5-8-14)11-13-7-4-6-12(2)15-13/h1,4,6-7H,5,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIAIPVDJFCQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCC#N)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)



![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)




![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)